molecular formula C10H9N7 B8219260 2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-

2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-

Cat. No.: B8219260
M. Wt: 227.23 g/mol
InChI Key: BISMLWVVSZARSV-UHFFFAOYSA-N
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Description

2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-: is a heterocyclic compound that features both tetrazole and triazole rings. This compound is known for its diverse applications in various fields such as medicinal chemistry, materials science, and coordination chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]- typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde with sodium azide under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups onto the tetrazole or triazole rings .

Mechanism of Action

The mechanism of action of 2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]- involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π stacking interactions. These interactions enable the compound to exert its effects in various applications, such as inhibiting enzyme activity or forming stable coordination complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]- is unique due to the presence of both tetrazole and triazole rings, which confer distinct reactivity and binding properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7/c1-3-9(10-13-15-16-14-10)4-2-8(1)5-17-7-11-6-12-17/h1-4,6-7H,5H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISMLWVVSZARSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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